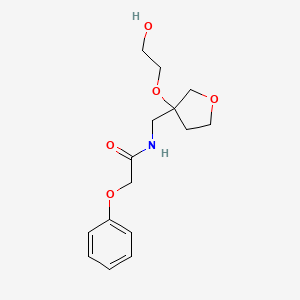

![molecular formula C17H16FN5O B2778717 3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide CAS No. 2097924-50-8](/img/structure/B2778717.png)

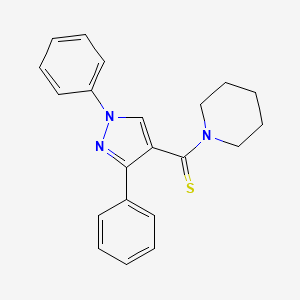

3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ATM Kinase Inhibitors

Research on similar compounds, such as novel 3-quinoline carboxamides, has been focused on their potential as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate efficacy in disease models relevant to ATM inhibition, suggesting potential therapeutic applications in cancer treatment and other diseases where ATM plays a key role (Degorce et al., 2016).

Building Blocks in Medicinal Chemistry

Fluorinated pyrazoles, which share a structural motif with the compound , have been synthesized for use as building blocks in medicinal chemistry. These entities allow for further functionalization, making them versatile intermediates in the synthesis of more complex molecules (Surmont et al., 2011).

Antibacterial Activity

Pyridobenzoxazine derivatives carrying fluorinated moieties have shown significant in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom has been observed to enhance antibacterial efficacy, reduce toxicity, and eliminate phototoxicity, presenting a promising approach for the development of new antibacterial agents (Asahina et al., 2008).

Potassium-Competitive Acid Blockers

Compounds with a similar fluorinated structure have been explored for their potential as potassium-competitive acid blockers (P-CABs). These studies highlight the influence of fluorine substitution on the biological activity and physicochemical properties of the compounds, suggesting a pathway for developing treatments for conditions like acid reflux (Palmer et al., 2007).

Antifungal and Anticancer Activities

Derivatives of pyrazolo[4,3-c]quinoline with a fluorine substitution have shown varied biological activities, including antifungal and potential anticancer properties. The structural modifications and the presence of fluorine atoms play crucial roles in enhancing the activity of these compounds, indicating the potential for developing new therapeutic agents (Yuan et al., 2011).

Propiedades

IUPAC Name |

3-fluoro-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-10-6-16-20-8-11-7-12(2-3-15(11)23(16)22-10)21-17(24)13-4-5-19-9-14(13)18/h4-6,8-9,12H,2-3,7H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDCIRRQHUFHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CC(CC3)NC(=O)C4=C(C=NC=C4)F)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide](/img/structure/B2778636.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2778638.png)

![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778652.png)

![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)